![molecular formula C23H22N4O3 B2740660 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539842-07-4](/img/structure/B2740660.png)
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with methoxyphenyl groups attached at specific positions. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring and the methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and methoxy-substituted aromatic compounds. The reaction conditions usually involve heating under reflux, catalysis by acids or bases, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has highlighted the anticancer potential of triazoloquinazolinones. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example:
- Polo-like kinase 1 (Plk1) Inhibition : A study identified novel inhibitors targeting Plk1, demonstrating that derivatives of triazoloquinazolinones could effectively reduce cell proliferation in various cancer cell lines .
- Cytotoxicity : In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116 . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions influenced potency.
Antimicrobial Activity
Triazoloquinazolinones have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can exhibit activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of triazoloquinazolinones typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives.
- Quinazolinone Core Construction : Subsequent reactions lead to the formation of the quinazolinone framework.
The SAR studies indicate that substituents on the phenyl rings significantly affect biological activity. For instance:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Positioning of Substituents : Different positional isomers can lead to varying degrees of potency against specific targets.
Case Studies
Several case studies have documented the efficacy and potential applications of this compound:
- Inhibition Studies : A study demonstrated that specific derivatives could inhibit Plk1 with IC50 values in the low micromolar range .
- Cytotoxicity Profiles : Comparative analysis across different cancer cell lines showed that certain modifications led to enhanced selectivity towards tumor cells while sparing normal cells .
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with cellular targets, leading to the disruption of microtubule dynamics. This disruption results in the arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis. The compound’s effects are mediated through both the mitochondria-mediated pathway and the death receptor-mediated pathway .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one include:
3-(3-Methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound also exhibits anticancer properties by inhibiting microtubule polymerization.
Penoxsulam: A triazolopyrimidine derivative used as a herbicide.
Various triazoloquinazoline derivatives: These compounds share structural similarities and exhibit diverse biological activities
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biologische Aktivität
The compound 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazoline family known for its diverse biological activities. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C27H28N4O4S
- IUPAC Name : 9-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- SMILES : CC(C)(C1)CC(Nc2nc(SCC(c(cc3)ccc3OC)=O)nn2C2c(cccc3)c3OC)=C2C1=O
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antitumor agent and its mechanisms of action.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : Compounds in this class have shown IC50 values ranging from 30 nM to 240 nM against various cancer cell lines including HeLa and A549 cells. Notably, some derivatives demonstrated superior activity compared to established chemotherapeutics like CA-4 (Colchicine derivative) .
The mechanism by which these compounds exert their biological effects primarily involves:
- Inhibition of Tubulin Polymerization : The compound inhibits tubulin assembly which is crucial for cell division. Studies have shown that it can block the G2/M phase of the cell cycle and induce apoptosis through intrinsic pathways .
- Caspase Activation : The activation of caspase pathways has been observed in treated cells indicating that apoptosis is a significant mode of action .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Antitumor | HeLa | 30 - 43 | Inhibition of tubulin polymerization |
Antitumor | A549 | 43 - 160 | Induction of apoptosis |
Inhibition of Colchicine | Tubulin | 0.45 | Binding inhibition |
Case Studies
- Study on Derivatives : A series of derivatives were synthesized and tested against various cancer cell lines. The most potent was identified with an IC50 value significantly lower than that of CA-4 . This study highlighted the importance of specific functional groups in enhancing biological activity.
- Zebrafish Model : In vivo experiments using zebrafish embryos demonstrated that the compound could effectively inhibit tumor growth while showing minimal toxicity to normal cells .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-15-12-10-14(11-13-15)21-20-17(7-5-8-18(20)28)24-23-25-22(26-27(21)23)16-6-3-4-9-19(16)30-2/h3-4,6,9-13,21H,5,7-8H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMNEAZCCWJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.